molecular formula C8H8Cl2N4 B11873862 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-13-0

7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11873862
CAS No.: 923283-13-0
M. Wt: 231.08 g/mol
InChI Key: RVZSADOLKXSKBM-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a chlorinated pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[4,3-d]pyrimidine, while oxidation can produce a ketone or aldehyde derivative .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for developing targeted therapies with improved efficacy and reduced side effects .

Properties

CAS No.

923283-13-0

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

IUPAC Name

7-chloro-2-(3-chloropropyl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C8H8Cl2N4/c9-2-1-3-14-4-6-7(13-14)8(10)12-5-11-6/h4-5H,1-3H2

InChI Key

RVZSADOLKXSKBM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NN1CCCCl)C(=NC=N2)Cl

Origin of Product

United States

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